molecular formula C12H9FN4O B1473770 4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline CAS No. 1115490-85-1

4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline

Cat. No.: B1473770
CAS No.: 1115490-85-1
M. Wt: 244.22 g/mol
InChI Key: KFEHQSLGLJKXMG-UHFFFAOYSA-N
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Description

4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline is a useful research compound. Its molecular formula is C12H9FN4O and its molecular weight is 244.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. By binding to the active site of these kinases, this compound can modulate their activity, leading to altered cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis. By altering the activity of this pathway, this compound can impact cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in upregulation or downregulation of specific genes, thereby affecting cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to reduced efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and influencing cell signaling pathways. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can influence cellular function. This compound can affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism. Understanding the metabolic pathways of this compound is essential for elucidating its biochemical properties and potential therapeutic benefits .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. These interactions can affect the localization and concentration of the compound, thereby influencing its biological effects .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

3-fluoro-4-(1H-pyrazolo[3,4-b]pyridin-4-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4O/c13-9-5-7(14)1-2-11(9)18-10-3-4-15-12-8(10)6-16-17-12/h1-6H,14H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEHQSLGLJKXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)OC2=C3C=NNC3=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743403
Record name 3-Fluoro-4-[(1H-pyrazolo[3,4-b]pyridin-4-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1115490-85-1
Record name 3-Fluoro-4-[(1H-pyrazolo[3,4-b]pyridin-4-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.